molecular formula C19H15N5O B2767542 N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide CAS No. 2034614-80-5

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B2767542
CAS No.: 2034614-80-5
M. Wt: 329.363
InChI Key: FYRVXLGJQICMDQ-UHFFFAOYSA-N
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Description

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with pyridine and pyrazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the pyridine and pyrazine rings.

For instance, the synthesis might involve the following steps:

    Formation of the Indole Core: Phenylhydrazine reacts with a suitable aldehyde or ketone in the presence of an acid catalyst to form the indole core.

    Introduction of Pyridine and Pyrazine Rings: The indole core is then subjected to a series of reactions to introduce the pyridine and pyrazine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects through:

Comparison with Similar Compounds

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the indole nucleus with pyridine and pyrazine rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19(16-10-13-4-1-2-6-15(13)24-16)23-12-17-18(22-9-8-21-17)14-5-3-7-20-11-14/h1-11,24H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRVXLGJQICMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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